REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7](/[CH:12]=[CH:13]/[CH:14]=[O:15])[CH:8]=[C:9]([CH3:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C([O-])(=O)C.[Na+]>C(O)C.[Pd]>[C:1]([C:5]1[CH:6]=[C:7]([CH2:12][CH2:13][CH:14]=[O:15])[CH:8]=[C:9]([CH3:11])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1)C)/C=C/C=O
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was hydrogenated at room temperature
|
Type
|
FILTRATION
|
Details
|
After filtration of the catalyst
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated (1.2 g)
|
Type
|
DISSOLUTION
|
Details
|
The raw product was dissolved in CH2Cl2 (20 ml)
|
Type
|
ADDITION
|
Details
|
a suspension of PCC (0.62 g, 2.8 ml) in CH2Cl2 (20 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the mixture was diluted in ether (100 ml)
|
Type
|
FILTRATION
|
Details
|
filtered on a FLORISIL® column (Fluka)
|
Type
|
CONCENTRATION
|
Details
|
concentrated (1.2 g)
|
Type
|
DISTILLATION
|
Details
|
Bulb-to-bulb distillation (80°/10 Pa)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1)C)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.88 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 590.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |